9-oxo-2,8,12-triazatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),3,5,7,11,13,15,17-octaene-14-carbonitrile
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Overview
Description
6-oxo-6H-pyrido[2’,1’:2,3]pyrimido[5,4-c]quinoline-9-carbonitrile is a heterocyclic compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. This compound is part of a broader class of fused heterocyclic systems known for their diverse biological activities.
Preparation Methods
The synthesis of 6-oxo-6H-pyrido[2’,1’:2,3]pyrimido[5,4-c]quinoline-9-carbonitrile typically involves multi-step reactions. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . Another approach includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions . Industrial production methods often utilize solvent-free conditions to optimize yields and reduce environmental impact .
Chemical Reactions Analysis
6-oxo-6H-pyrido[2’,1’:2,3]pyrimido[5,4-c]quinoline-9-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the heterocyclic ring, often using reagents like sodium hydride or alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-oxo-6H-pyrido[2’,1’:2,3]pyrimido[5,4-c]quinoline-9-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 6-oxo-6H-pyrido[2’,1’:2,3]pyrimido[5,4-c]quinoline-9-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
6-oxo-6H-pyrido[2’,1’:2,3]pyrimido[5,4-c]quinoline-9-carbonitrile is unique due to its specific structural features and biological activities. Similar compounds include:
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits tyrosine kinase inhibitory activity.
Pyrimido[4,5-d][1,3]oxazine: Used in the development of new therapeutic agents. The uniqueness of 6-oxo-6H-pyrido[2’,1’:2,3]pyrimido[5,4-c]quinoline-9-carbonitrile lies in its specific combination of structural elements, which confer distinct biological and chemical properties.
Properties
IUPAC Name |
9-oxo-2,8,12-triazatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),3,5,7,11,13,15,17-octaene-14-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N4O/c17-8-10-4-3-5-11-14(10)18-9-12-15(11)20-7-2-1-6-13(20)19-16(12)21/h1-7,9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSPGZNIDZJVKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=O)C3=C(N2C=C1)C4=CC=CC(=C4N=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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